molecular formula C28H27FN2O3S B2790392 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892786-31-1

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2790392
CAS RN: 892786-31-1
M. Wt: 490.59
InChI Key: SDLFCVCNCAVDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as BFPTQ, is a quinoline derivative that has shown significant potential in the field of medicinal chemistry. This compound has been extensively studied for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of several proteins involved in cancer cell growth and inflammation. 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the activity of the protein AKT, which is involved in cell survival and proliferation. Additionally, 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the activity of the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In vivo studies have shown that 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one inhibits the growth of breast tumors in mice.

Advantages and Limitations for Lab Experiments

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments. It is easily synthesized in high yield and purity, making it suitable for large-scale production. Additionally, 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, the mechanism of action of 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood, making it difficult to optimize for specific applications.

Future Directions

There are several future directions for research on 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. One area of research is the optimization of the synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, which could lead to the development of more targeted therapies. Finally, 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one could be evaluated for its potential in the treatment of other types of cancer and inflammatory diseases.

Synthesis Methods

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one with benzylamine and piperidine. The final product is obtained through purification via column chromatography. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has shown significant potential in the field of medicinal chemistry. It has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer. 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-9-8-12-22(15-20)35(33,34)27-19-31(18-21-10-4-2-5-11-21)25-17-26(30-13-6-3-7-14-30)24(29)16-23(25)28(27)32/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLFCVCNCAVDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-fluoro-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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